molecular formula C21H27NO4 B1674548 Laudanosine CAS No. 1699-51-0

Laudanosine

Cat. No. B1674548
CAS RN: 1699-51-0
M. Wt: 357.4 g/mol
InChI Key: KGPAYJZAMGEDIQ-UHFFFAOYSA-N
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Description

Laudanosine is a benzyltetrahydroisoquinoline alkaloid . It interacts with GABA receptors, glycine receptors, opioid receptors, and nicotinic acetylcholine receptors .


Synthesis Analysis

Laudanosine is a metabolite of the neuromuscular-blocking drugs atracurium and cisatracurium . The synthesis of laudanosine involves a key asymmetric intramolecular hydroamination reaction .


Molecular Structure Analysis

Laudanosine has a molecular formula of C21H27NO4 . Its structure includes a 1,2,3,4-tetrahydroisoquinoline core .


Chemical Reactions Analysis

Laudanosine is a member of isoquinolines . Partial dehydrogenation of laudanosine will lead to papaverine, the alkaloid found in the opium poppy plant (Papaver somniferum) .


Physical And Chemical Properties Analysis

Laudanosine has a molecular weight of 357.4 g/mol . It is a member of isoquinolines .

Scientific Research Applications

Laudanosine: A Comprehensive Analysis of Scientific Research Applications

Neuropharmacology Effects on Nicotinic Acetylcholine Receptors: Laudanosine has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs), which are related to respiratory activities. Research indicates that laudanosine can have both activating and inhibiting effects on nAChRs depending on its concentration .

Anesthesia Metabolite of Neuromuscular-Blocking Drugs: As a recognized metabolite of atracurium and cisatracurium, laudanosine is of interest in the field of anesthesia. Its potential systemic effects, such as crossing the blood-brain barrier and possibly causing excitement and seizure activity, are significant for anesthesiologists to consider .

Toxicology Seizure Threshold and Central Nervous System Effects: The toxicological profile of laudanosine includes its ability to decrease the seizure threshold, which means it can induce seizures if present in high enough concentrations. This aspect is crucial for evaluating the safety of drugs that metabolize into laudanosine .

Drug Metabolism Chemodegradable Metabolism: Laudanosine’s role as a metabolite in the chemodegradable metabolism of clinically used neuromuscular-blocking drugs is a key area of research. Understanding how laudanosine is processed in the body can inform safer drug design and usage .

Blood-Brain Barrier Penetration: The ability of laudanosine to cross the blood-brain barrier is a significant property that has implications for its effects on the central nervous system and its potential as a delivery agent for other compounds .

Respiratory Physiology Impact on Brainstem-Spinal Cord Activities: Studies have analyzed the effects of laudanosine on central respiratory activities, particularly using isolated brainstem-spinal cord preparations. This research helps elucidate how laudanosine may influence respiratory function at a cellular level .

Mechanism of Action

Target of Action

Laudanosine, also known as DL-Laudanosine, is a benzyltetrahydroisoquinoline alkaloid . It primarily interacts with several types of receptors in the body. These include GABA receptors, glycine receptors, opioid receptors, and nicotinic acetylcholine receptors .

Mode of Action

Laudanosine’s interaction with its targets varies depending on the receptor type. It acts as a non-competitive and voltage-dependent inhibitor of alpha7, alpha4beta2, or alpha4beta4 nicotinic acetylcholine receptors, and opioid mu 1 type receptors . It also has a low-affinity interaction with GABA receptors . The compound’s effects on these receptors can lead to changes in neuronal activity, potentially inducing seizures at high concentrations .

Biochemical Pathways

It is known that laudanosine can decrease the seizure threshold, potentially leading to seizures if present at sufficient concentrations . This suggests that laudanosine may affect pathways related to neuronal excitability and signaling.

Pharmacokinetics

It is known that laudanosine is a recognized metabolite of atracurium and cisatracurium, two neuromuscular-blocking drugs . This suggests that laudanosine can be produced in the body as a result of the metabolism of these drugs.

Result of Action

At the molecular level, laudanosine’s interaction with its target receptors can lead to changes in neuronal activity, potentially inducing seizures at high concentrations . At the cellular level, laudanosine can induce non-respiratory excitement activities, which are possibly similar to seizure activity observed in in vivo studies .

Action Environment

The action, efficacy, and stability of laudanosine can be influenced by various environmental factors. For instance, the presence of other drugs, such as neuromuscular-blocking agents, can affect the concentration of laudanosine in the body . Additionally, factors such as pH and temperature could potentially influence laudanosine’s stability and activity, although specific studies on this topic are lacking.

Safety and Hazards

Laudanosine is toxic if swallowed, in contact with skin, or if inhaled . It may cause drowsiness or dizziness .

Future Directions

The currently recommended loading dose of cisatracurium might not lead to the desired pharmacodynamic response in critically ill patients with respiratory failure . Further studies are needed to better understand the pharmacokinetics and pharmacodynamics of laudanosine .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPAYJZAMGEDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871873
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
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Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Laudanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Laudanosine

CAS RN

1699-51-0, 20412-65-1, 2688-77-9
Record name (±)-Laudanosine
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Record name Laudanosine
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Record name Laudanosine
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Record name Laudanosine
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Record name (±)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline
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Record name (S)-Laudanosine
Source Human Metabolome Database (HMDB)
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Melting Point

89 °C
Record name (S)-Laudanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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